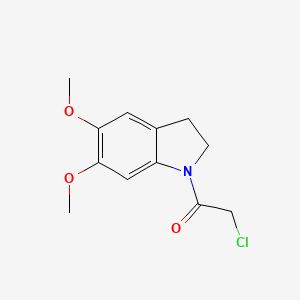
N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound is of interest due to its potential to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, pyridone analogues were synthesized by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . Additionally, 4-arylidene-thiazolidin-5-one analogues were obtained by Knoevenagel reactions of 4-(diphenylamino)benzaldehyde with their corresponding thiazolidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring structure is non-planar, which allows for increased three-dimensional coverage . The compound also features sp3-hybridization, which enables efficient exploration of the pharmacophore space .作用機序
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets of “N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide” would depend on its specific structure and the presence of functional groups that can interact with biological molecules.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, it might inhibit or activate a particular enzyme, bind to a receptor to modulate its activity, or interact with DNA or RNA molecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if it targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups might affect its solubility, stability, and how it is metabolized in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, it might lead to changes in cell signaling, gene expression, or cell metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
実験室実験の利点と制限
One of the major advantages of N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide is its potent activity against a wide range of targets, making it a versatile tool for scientific research. However, its high cost and limited availability may pose some limitations for lab experiments.
将来の方向性
There are several future directions for the research and development of N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide. These include:
1. Further exploration of its anti-inflammatory and anti-cancer activities, with a focus on identifying its molecular targets and developing more potent analogs.
2. Investigation of its potential applications in the field of materials science, such as in the development of new sensors and catalysts.
3. Development of new synthetic methods for the preparation of this compound and its analogs, with a focus on improving yield and reducing cost.
4. Evaluation of its safety and toxicity profiles, with a view to its potential use in clinical applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its potent anti-inflammatory, anti-cancer, and anti-bacterial activities make it a versatile tool for scientific research. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
合成法
The synthesis of N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide involves the reaction of 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid with 4-nitrophenyl isocyanate, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained in good yield and high purity.
科学的研究の応用
N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for the development of new drugs and therapies.
特性
IUPAC Name |
N-[3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-6-8-18(9-7-13)24-12-17(11-19(24)26)23-20(27)22-16-5-3-4-15(10-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXROLPVAQQZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

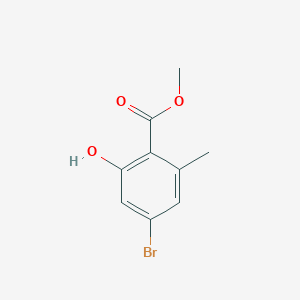
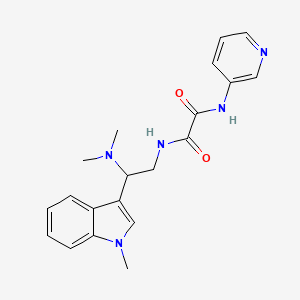
![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)
![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)
![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)
![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)
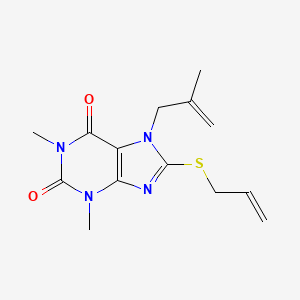
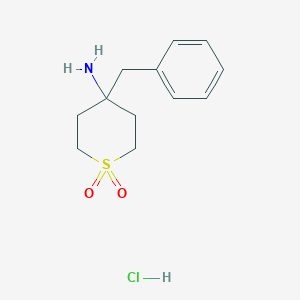
![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)
